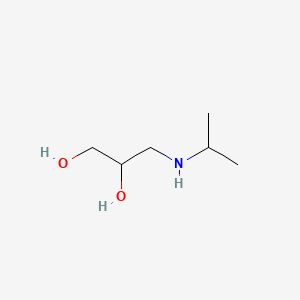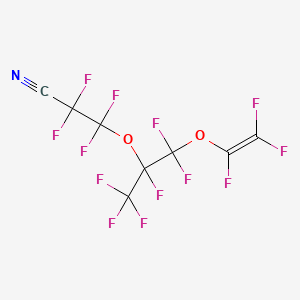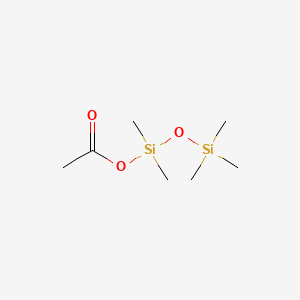
Cyclobutancarbonylchlorid
Übersicht
Beschreibung
Cyclobutanecarbonyl chloride, also known as Cyclobutancarboxylic acid chloride, is a chemical compound with the molecular formula C5H7ClO and a molecular weight of 118.56 . It is a clear, colorless liquid .
Synthesis Analysis
Cyclobutanecarbonyl chloride can be synthesized from Thionyl chloride and Cyclobutanecarboxylic acid . Another synthesis method involves the use of N,N-dimethyl-formamide in tetrahydrofuran at 20°C for 2 hours .Molecular Structure Analysis
The molecular structure of Cyclobutanecarbonyl chloride is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclobutanecarbonyl chloride is involved in various chemical reactions. For instance, it is used in the synthesis of 14-Aryl-13-oxadispiro [3.1.5.3]tetradecane-5,12-diones by the reformatsky reaction .Physical And Chemical Properties Analysis
Cyclobutanecarbonyl chloride is a clear, colorless liquid . It has a refractive index of 1.455 , a boiling point of 60 °C/50 mmHg , and a density of 1.039 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Cyclobutancarbonylchlorid wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine reaktive Carbonylchloridgruppe ermöglicht es, als Acylierungsmittel zu fungieren und den Cyclobutanring in Arzneistoffmoleküle einzuführen. Dies kann entscheidend für die Entwicklung neuer Medikamente mit verbesserten pharmakokinetischen Eigenschaften sein .
Organische Synthese
In der organischen Chemie dient this compound als Baustein für den Aufbau komplexer Moleküle. Es ist besonders nützlich bei der Synthese von Cyclobutan-haltigen Naturstoffen, die für ihre potenten biologischen Aktivitäten bekannt sind und häufig bei der Entwicklung neuer Therapeutika eingesetzt werden .
Materialwissenschaften
Die Verbindung findet Anwendungen in den Materialwissenschaften, insbesondere bei der Entwicklung neuer Polymere und Beschichtungen. Ihre einzigartige Struktur kann Stärke und Stabilität verleihen, wenn sie in Polymerketten eingebaut wird, was möglicherweise zu Materialien mit neuartigen Eigenschaften führt .
Agrarforschung
This compound kann bei der Entwicklung neuer Agrochemikalien eingesetzt werden. Seine Reaktivität kann genutzt werden, um Verbindungen zu erzeugen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen oder um Pflanzenwachstumsregulatoren zu synthetisieren, die den Ernteertrag steigern können .
Umweltstudien
Forscher verwenden this compound in Umweltstudien, um sein Verhalten und seine Auswirkungen auf Ökosysteme zu verstehen. Es kann als Modellverbindung dienen, um das Umweltverhalten ähnlicher organischer Chemikalien zu untersuchen .
Industrielle Anwendungen
Im industriellen Maßstab kann this compound als Zwischenprodukt bei der Herstellung verschiedener chemischer Produkte verwendet werden. Seine Anwendungen reichen von der Produktion von Farbstoffen und Duftstoffen bis hin zur Synthese komplexerer Industriechemikalien .
Analytische Chemie
In der analytischen Chemie kann this compound als Derivatisierungsmittel verwendet werden, um die Detektierbarkeit und Messung bestimmter Verbindungen in komplexen Gemischen unter Verwendung von Techniken wie Chromatographie zu verbessern .
Chemische Forschung
Schließlich ist this compound ein Thema von Interesse in der chemischen Forschung, wo Wissenschaftler seine Reaktivität und sein Potenzial zur Bildung neuer chemischer Bindungen untersuchen. Diese Forschung kann zur Entdeckung neuer Reaktionen und katalytischer Prozesse führen .
Safety and Hazards
Cyclobutanecarbonyl chloride is a flammable liquid and vapor. It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Wirkmechanismus
Target of Action
Cyclobutanecarbonyl chloride is a chemical compound with the molecular formula C5H7ClO
Action Environment
The action, efficacy, and stability of Cyclobutanecarbonyl chloride can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored in a cool, dry place to maintain its stability . Furthermore, its reactivity may be influenced by the pH of its environment, as well as the presence of other reactive species.
Biochemische Analyse
Biochemical Properties
Cyclobutanecarbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are catalyzed by enzymes like acyltransferases, which facilitate the transfer of the cyclobutanecarbonyl group to the target molecule .
Cellular Effects
Cyclobutanecarbonyl chloride affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through acylation. This modification can alter the activity of enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of histone proteins by cyclobutanecarbonyl chloride can lead to changes in gene expression by altering chromatin structure .
Molecular Mechanism
The molecular mechanism of cyclobutanecarbonyl chloride involves its interaction with biomolecules through covalent bonding. The compound forms covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable acylated products. This acylation can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, cyclobutanecarbonyl chloride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclobutanecarbonyl chloride can change over time due to its stability and degradation. The compound is stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of cyclobutanecarboxylic acid and hydrochloric acid. Long-term exposure to cyclobutanecarbonyl chloride can result in sustained acylation of cellular proteins, potentially leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of cyclobutanecarbonyl chloride vary with different dosages in animal models. At low doses, the compound may cause mild acylation of proteins and enzymes, leading to subtle changes in cellular function. At high doses, cyclobutanecarbonyl chloride can cause significant toxicity, including enzyme inhibition, disruption of cellular metabolism, and potential cell death. These toxic effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
Cyclobutanecarbonyl chloride is involved in metabolic pathways that include its conversion to cyclobutanecarboxylic acid through hydrolysis. This reaction is catalyzed by esterases and other hydrolytic enzymes. The compound can also participate in acylation reactions with various biomolecules, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, cyclobutanecarbonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
Cyclobutanecarbonyl chloride is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, as it can acylate proteins and enzymes in specific compartments. Targeting signals and post-translational modifications can direct cyclobutanecarbonyl chloride to specific organelles, where it can exert its biochemical effects .
Eigenschaften
IUPAC Name |
cyclobutanecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWMYCVMQSLLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198197 | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5006-22-4 | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there any spectroscopic data available for Cyclobutanecarbonyl chloride?
A: Yes, vibrational spectra for Cyclobutanecarbonyl chloride and its α-deuterated derivative have been reported [, ]. These studies likely provide insights into the molecule's vibrational modes and structural characteristics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



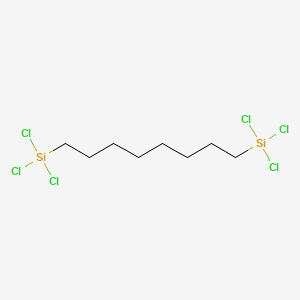
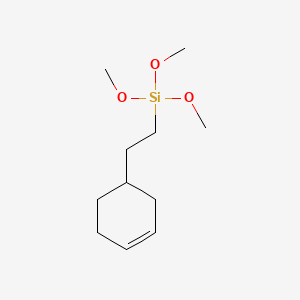






![Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-](/img/structure/B1580840.png)
